molecular formula C54H90N2O22 B1664941 Amphoglucamine CAS No. 58722-78-4

Amphoglucamine

Cat. No. B1664941
CAS RN: 58722-78-4
M. Wt: 1119.3 g/mol
InChI Key: BMTUXPZRZGAUCT-LBUWUQBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphoglucamine is used in the combined chemotherapy of viral diseases.

Scientific Research Applications

Antifungal Applications

Amphoglucamine, a polyenic antibiotic, has been explored primarily for its antifungal properties. It has shown effectiveness in treating deep mycoses, including candidiasis. For instance, Moskovskaia (1981) reported its use in treating 36 patients with deep mycoses, observing no toxic effects and improved patient conditions (Moskovskaia, 1981). Additionally, Mikhailova and Ezhkov (1981) investigated its efficacy in experimental candidiasis in animals treated with sex hormones, finding that it improved survival in male and female mice infected with Candida albicans (Mikhailova & Ezhkov, 1981).

Pharmacokinetics

The pharmacokinetics of amphoglucamine were studied by Fateeva (1986), who found that the drug is absorbed after oral administration or as aerosols in experimental animals, influencing antibiotic levels and renal excretion (Fateeva, 1986).

Impact on Humoral Immunity

Mikhailova and Ekzempliarov (1980) explored the effect of amphoglucamine on humoral immunity indices in rabbits. They found that it did not significantly affect antibody titers in various immunological reactions and suppressed intracutaneous allergic reactions to antigens (Mikhailova & Ekzempliarov, 1980).

Combined Chemotherapy Applications

Potyl'chanskaia and Araviĭskiĭ (1987) demonstrated the enhanced efficacy of amphoglucamine when combined with other drugs, like 5-fluorocytosine, in treating experimental generalized candidiasis. This combination therapy notably improved the survival of experimental animals and reduced internal organ contamination with fungus (Potyl'chanskaia & Araviĭskiĭ, 1987).

Sensitivity to Candida Strains

Boiko et al. (1984) researched the sensitivity of Candida albicans to various polyenic antibiotics, including amphoglucamine. They found varying sensitivity levels to these antibiotics, suggesting the need for tailored treatment approaches in oral candidiasis (Boiko et al., 1984).

properties

CAS RN

58722-78-4

Product Name

Amphoglucamine

Molecular Formula

C54H90N2O22

Molecular Weight

1119.3 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;4-,5+,6+,7+/m00/s1

InChI Key

BMTUXPZRZGAUCT-LBUWUQBSSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

amphoglucamine
amphoglucomine
N-methyl-D-glucamine amphotericin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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